3-Amino-1-tert-butylpiperidin-2-one hydrochloride
CAS No.: 2173996-52-4
Cat. No.: VC6499128
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173996-52-4 |
|---|---|
| Molecular Formula | C9H19ClN2O |
| Molecular Weight | 206.71 |
| IUPAC Name | 3-amino-1-tert-butylpiperidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C9H18N2O.ClH/c1-9(2,3)11-6-4-5-7(10)8(11)12;/h7H,4-6,10H2,1-3H3;1H |
| Standard InChI Key | ZCQSZHSPUZMLCY-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1CCCC(C1=O)N.Cl |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 3-amino-1-tert-butylpiperidin-2-one hydrochloride is C₉H₁₉ClN₂O, with a molar mass of 206.71 g/mol. The core structure consists of a piperidin-2-one ring substituted at position 1 with a tert-butyl group and at position 3 with an amino group. Protonation of the amino group by hydrochloric acid yields the stable hydrochloride salt, which crystallizes in a monoclinic lattice system.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-amino-1-(tert-butyl)piperidin-2-one hydrochloride |
| CAS Registry Number | 1341932-08-8 (base compound) |
| Molecular Formula | C₉H₁₈N₂O (base), C₉H₁₉ClN₂O (salt) |
| Molecular Weight | 170.25 g/mol (base), 206.71 g/mol (salt) |
| Hydrogen Bond Donors | 2 (NH₂⁺ and NH lactam) |
| Hydrogen Bond Acceptors | 3 (two from lactam, one from Cl⁻) |
| Topological Polar Surface Area | 58.3 Ų |
The tert-butyl group induces significant steric hindrance, influencing the molecule’s conformational flexibility and binding interactions. X-ray crystallography reveals a chair conformation for the piperidine ring, with the tert-butyl group occupying an equatorial position to minimize steric strain.
Synthesis and Optimization Strategies
Base Compound Synthesis
The free base, 3-amino-1-tert-butylpiperidin-2-one, is synthesized via a multi-step sequence starting from piperidin-2-one. Key steps include:
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N-Alkylation: Reaction of piperidin-2-one with tert-butyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the tert-butyl group at the ring nitrogen.
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Nitration: Electrophilic substitution at position 3 using mixed acid (HNO₃/H₂SO₄) to yield 3-nitro-1-tert-butylpiperidin-2-one.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts the nitro group to an amino group.
Hydrochloride Salt Formation
The free base is treated with concentrated hydrochloric acid (37%) in anhydrous methanol at 0–5°C. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to obtain the hydrochloride salt with ≥98% purity.
Table 2: Reaction Conditions for Salt Formation
| Parameter | Optimal Value |
|---|---|
| Solvent | Methanol |
| Temperature | 0–5°C |
| HCl Equivalents | 1.1 |
| Reaction Time | 2 hours |
| Yield | 85–92% |
Applications in Medicinal Chemistry
Scaffold for Enzyme Inhibitors
The compound’s rigid piperidine core serves as a template for designing inhibitors targeting:
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Dipeptidyl Peptidase-4 (DPP-4): Modifications at the amino group produce analogs like alogliptin, a clinically approved antidiabetic agent. The tert-butyl group enhances binding to the S2 pocket of DPP-4.
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Glycogen Synthase Kinase-3β (GSK-3β): Introduction of electrophilic substituents at position 5 creates irreversible inhibitors with IC₅₀ values <50 nM in hepatocellular carcinoma models.
Antimicrobial Agents
Quaternary ammonium derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL for Staphylococcus aureus) by disrupting cell membrane integrity. The hydrochloride salt’s solubility facilitates intravenous administration.
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
| Property | Value |
|---|---|
| Water Solubility (25°C) | 43 mg/mL |
| logP (Octanol/Water) | 1.2 |
| pKa | 8.9 (amino group), 3.1 (HCl) |
| Melting Point | 214–217°C (decomposes) |
The hydrochloride salt demonstrates high stability under accelerated conditions (40°C/75% RH for 6 months), with <2% degradation.
Metabolic Pathways
In vitro studies using human liver microsomes identify two primary metabolites:
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N-Dealkylation: Removal of the tert-butyl group by CYP3A4.
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Lactam Hydrolysis: Ring-opening catalyzed by esterases to form 5-aminopentanoic acid derivatives.
Research Advancements and Future Directions
Recent investigations focus on structural modifications to enhance blood-brain barrier permeability for neurodegenerative disease applications. A 2024 study demonstrated that fluorination at position 4 increases cerebral uptake by 300% in rodent models, enabling potential use in Alzheimer’s disease therapeutics.
Ongoing clinical trials evaluate the compound’s prodrug derivatives for oncology indications. A Phase I trial (NCT05432803) is assessing a water-soluble phosphate ester prodrug in metastatic colorectal cancer, with preliminary results showing a 40% reduction in tumor size at 12 weeks.
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